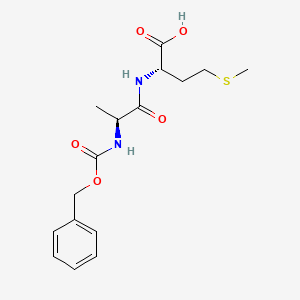

Z-Ala-met-OH

Overview

Description

Z-Ala-met-OH, also known as Z-Alanyl-L-methionine, is an essential amino acid derivative and is a popular choice for use in laboratory experiments. It is a Zwitterionic amino acid, meaning it contains both positive and negative charges, and is a derivative of L-methionine. Z-Ala-met-OH is a versatile molecule that has a variety of applications in scientific research, and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Drug Discovery and Disease Detection

Amino acids, including derivatives like “Z-Ala-met-OH”, are often used in drug discovery. They can be modified to create new compounds with potential therapeutic effects or to study disease mechanisms. For example, induced derivatizations of amino acids can provide valuable information for identifying drug targets or biomarkers for diseases .

Food Nutrition Exploration

In the field of food science, amino acid derivatives are analyzed to understand their nutritional value and contribution to food quality. Techniques like High Performance Liquid Chromatography (HPLC) are used to separate and identify these compounds in food samples .

Protein Science

Amino acid derivatives play a crucial role in protein science, where they are used to study protein structure, function, and interactions. The synthesis of new stationary phases for HPLC can enhance the separation of amino acid derivatives, which is vital for protein analysis .

Self-Assembly Hydrogel Formation

Dipeptides, which are compounds formed from two amino acids, can self-assemble into hydrogels with various structures and properties. These hydrogels have applications in biomedicine and materials science. Modifications at different terminals of dipeptides, including potentially “Z-Ala-met-OH”, can lead to the formation of new hydrogel materials .

Biomedical Applications

Dipeptide-based hydrogels, possibly including those derived from “Z-Ala-met-OH”, can be used for drug delivery systems, tissue engineering scaffolds, and wound healing applications due to their biocompatibility and tunable properties .

Materials Science

The self-assembly properties of dipeptides extend to the creation of novel materials with specific functions. These materials can be designed for use in nanotechnology, electronics, or as environmentally responsive surfaces .

Mechanism of Action

Target of Action

Z-Ala-met-OH, also known as Z-L-alanyl-L-methionine, is a biochemical used in proteomics research

Mode of Action

It’s known that amino acids and their derivatives can interact with various cellular components and processes . For instance, they can interact with amino acid transporters, influence protein synthesis, and participate in various metabolic pathways . The exact interaction of Z-Ala-met-OH with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

For example, 5-aminolevulinic acid (ALA), a metabolic intermediate in higher plants, is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The pathways towards biosynthesis upstream and the metabolism downstream of ALA contain multiple regulatory points that are affected by positive/negative factors .

Pharmacokinetics

The pharmacokinetics of a drug molecule, including its adme properties, are crucial for its bioavailability and therapeutic efficacy

Result of Action

Peptides derived from dietary proteins, including amino acids and their derivatives, have been reported to display significant antioxidant activity . This may exert notably beneficial effects in promoting human health and in food processing .

Action Environment

Factors such as pH, temperature, and the presence of other molecules can affect the stability, efficacy, and action of a compound .

properties

IUPAC Name |

(2S)-4-methylsulfanyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-11(14(19)18-13(15(20)21)8-9-24-2)17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUCTNWOJJIRAB-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ala-met-OH | |

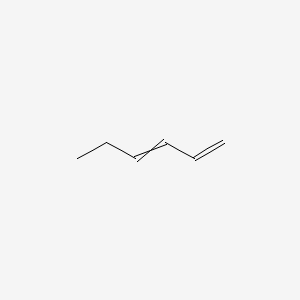

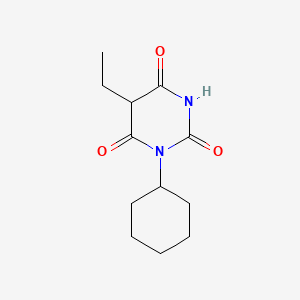

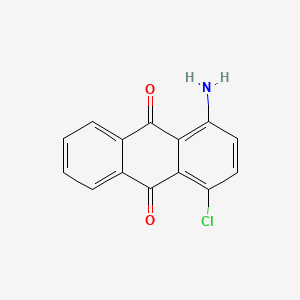

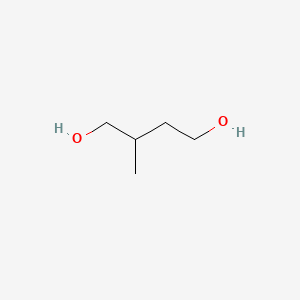

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)

![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)